C4 Suzuki Coupling: Bromo vs Chloro Reactivity
The C4 bromine substituent in 851443-15-7 provides a substantially more reactive handle for palladium-catalyzed Suzuki coupling compared to the corresponding 4-chloro analogue (Ethyl 5-amino-4-chloro-3-methyl-2-thiophenecarboxylate, CAS 2654785-31-4). In aryl bromide vs aryl chloride Suzuki coupling, oxidative addition rates are typically 10–100× faster for bromides. This kinetic advantage is maintained even with the adjacent amino and ester groups and is critical for efficient library synthesis [1].
| Evidence Dimension | Relative oxidative addition rate in Pd(0) Suzuki coupling |
|---|---|
| Target Compound Data | Aryl bromide: k(ox.add) ~ 10¹–10² × faster than chloride |
| Comparator Or Baseline | Ethyl 5-amino-4-chloro-3-methyl-2-thiophenecarboxylate (CAS 2654785-31-4): aryl chloride |
| Quantified Difference | ~10- to 100-fold rate enhancement |
| Conditions | Standard Pd(PPh₃)₄ or Pd(dba)₂/ligand systems, typical Suzuki conditions |
Why This Matters
For procurement, the bromo derivative enables room-temperature or shorter-duration couplings, reducing thermal degradation of sensitive intermediates and improving overall yield and throughput in parallel synthesis.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
